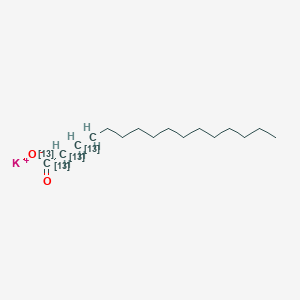
Dimethyl carbonate-13C3
Übersicht
Beschreibung
Dimethyl carbonate-13C3 is a stable isotope-labeled compound of dimethyl carbonate, where all three carbon atoms are replaced with carbon-13 isotopes. The molecular formula of this compound is (13CH3O)2CO, and it has a molecular weight of 93.06 g/mol . This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl carbonate-13C3 can be synthesized through several methods, including:
Oxidative Carbonylation of Methanol: This method involves the reaction of methanol with carbon monoxide in the presence of a catalyst such as copper or palladium.
Transesterification Method: This method involves the reaction of methanol with ethylene carbonate or propylene carbonate in the presence of a catalyst such as sodium methoxide.
Direct Synthesis from Carbon Dioxide and Methanol: This environmentally friendly method involves the reaction of carbon dioxide with methanol in the presence of a catalyst such as zirconia or ceria.
Industrial Production Methods: Industrial production of this compound typically involves the oxidative carbonylation of methanol due to its high efficiency and yield. The process is carried out in large-scale reactors under controlled conditions to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Dimethyl carbonate-13C3 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Oxidation Reactions: this compound can be oxidized to form carbon dioxide and methanol under specific conditions.
Transesterification Reactions: this compound can undergo transesterification reactions with other alcohols to form different carbonates.
Common Reagents and Conditions:
Catalysts: Copper, palladium, sodium methoxide, zirconia, and ceria
Solvents: Methanol, ethanol, and other alcohols.
Conditions: High pressure and temperature conditions are often required for these reactions
Major Products Formed:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Thiocarbonates: Formed from reactions with thiols.
Wissenschaftliche Forschungsanwendungen
Dimethyl carbonate-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Used in metabolic studies and tracer experiments to study biochemical pathways and enzyme activities.
Medicine: Used in the development of pharmaceuticals and as a labeling agent in drug metabolism studies.
Industry: Used as a solvent in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of dimethyl carbonate-13C3 involves its ability to act as a methylating agent and a carbonylating agent. The compound can transfer its methyl and carbonyl groups to various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Dimethyl carbonate-13C3 is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. Similar compounds include:
Diethyl Carbonate-13C5: Another isotopically labeled carbonate used in similar applications.
Ethylene Carbonate-13C3: Used as a solvent and reagent in organic synthesis.
Propylene Carbonate-13C3: Used in the production of polymers and as a solvent.
Compared to these compounds, this compound offers unique advantages in terms of its reactivity and versatility in various chemical reactions.
Eigenschaften
IUPAC Name |
di(113C)methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3/i1+1,2+1,3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIGPNLZYLLBP-VMIGTVKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13C](=O)O[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481513 | |
| Record name | Dimethyl carbonate-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.056 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-06-1 | |
| Record name | Dimethyl carbonate-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(bromomethyl)phenyl]propanoate](/img/structure/B3333480.png)

![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)



![Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)](/img/structure/B3333528.png)






![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)
